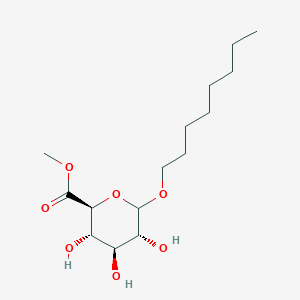

2-Amino-3-chloro-5-(trifluoromethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-Amino-3-chloro-5-(trifluoromethyl)phenol is a fluorinated aromatic molecule that has been the subject of research due to its potential as a building block in organic synthesis. The presence of both amino and chloro substituents on the aromatic ring, along with the trifluoromethyl group, makes it an interesting candidate for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, has been reported. This compound was synthesized through the hydrolytic cleavage of 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole, which in turn was prepared by cyclization of 4-chloro-2-(trifluoromethyl)phenylthiourea. The phenylthiourea precursor was obtained by reacting 4-chloro-2-(trifluoromethyl)aniline with ammonium thiocyanate in hydrochloric acid .

Molecular Structure Analysis

Although the molecular structure of this compound itself is not directly discussed in the provided papers, the structure of related compounds and their metal complexes has been studied. For instance, the synthesis and structure of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes have been explored. The ligand synthesized from the condensation reaction of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol coordinates with transition metal ions via both OH groups and the azomethine nitrogen atom, acting as a tridentate ligand .

Chemical Reactions Analysis

The related compound 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol undergoes condensation and oxidative cyclization with β-diketones/β-ketoesters to yield 4H-1,4-benzothiazines. Furthermore, fluorinated sulfones can be obtained by oxidation of the corresponding benzothiazines with 30% hydrogen peroxide in glacial acetic acid . The metal complexes of the synthesized ligand in the second study were characterized by spectroscopic methods, indicating the potential for various chemical reactions involving metal coordination .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly detailed in the provided papers. However, the properties of similar compounds can be inferred. For example, the spectral studies conducted on the newly synthesized compounds in the first study suggest that the presence of the trifluoromethyl group and other substituents significantly influences the electronic properties of the aromatic system . The UV-Vis analysis of the metal complexes in the second study provides insights into the electronic transitions associated with ligand-metal coordination .

Wissenschaftliche Forschungsanwendungen

Polyimide Synthesis and Properties

A novel asymmetric fluorinated aromatic diamine, including the trifluoromethyl side group, was synthesized and used with different aromatic tetracarboxylic dianhydrides to prepare polyimides. These polyimides exhibited good thermal stability, solubility, low dielectric constant, and moisture absorption, highlighting the contribution of the trifluoromethyl group and the asymmetry structure of the polyimide. This study underscores the potential of incorporating the trifluoromethyl group in the design of materials with enhanced thermal and dielectric properties (Bu et al., 2011).

Influence on Optical and Dielectric Properties

The impact of the trifluoromethyl (CF3) group and ether group on the optical property of fluorinated polyimides was investigated. Different polyimides were synthesized and analyzed, showing that these groups can influence the color intensity, thermal stability, and dielectric properties of the materials. This research is crucial for the development of advanced materials with specific optical and dielectric characteristics (Jang et al., 2007).

Synthesis of Complex Organic Structures

The synthesis of complex organic structures, such as benzothiazines and their sulfones, was achieved by starting with compounds like 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol. These structures have potential applications in various fields, including pharmaceuticals and materials science. The detailed process and the resulting structures' confirmation through spectral studies add to the body of knowledge in synthetic organic chemistry (Thomas et al., 2003).

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors

Mode of Action

The presence of a trifluoromethyl group (-cf3) in the compound can potentially enhance its potency towards its targets . The trifluoromethyl group can lower the pKa of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Compounds with similar structures have been known to interact with various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be between 1.46 and 3.81 , which could impact its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-chloro-5-(trifluoromethyl)phenol. For instance, the compound’s lipophilicity can affect its solubility and distribution in the body . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Eigenschaften

IUPAC Name |

2-amino-3-chloro-5-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-1-3(7(9,10)11)2-5(13)6(4)12/h1-2,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYYMTPVSQHMCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)N)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B3001530.png)

![2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B3001538.png)

![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3001547.png)